Boron monobromide monosulfide Boron monobromide monosulfide
Brand Name: Vulcanchem
CAS No.: 66904-99-2
VCID: VC3893879
InChI: InChI=1S/BBrS/c2-1-3
SMILES: B(=S)Br
Molecular Formula: BBrS
Molecular Weight: 122.78 g/mol

Boron monobromide monosulfide

CAS No.: 66904-99-2

Cat. No.: VC3893879

Molecular Formula: BBrS

Molecular Weight: 122.78 g/mol

* For research use only. Not for human or veterinary use.

Boron monobromide monosulfide - 66904-99-2

Specification

CAS No. 66904-99-2
Molecular Formula BBrS
Molecular Weight 122.78 g/mol
IUPAC Name bromo(sulfanylidene)borane
Standard InChI InChI=1S/BBrS/c2-1-3
Standard InChI Key XEUIIRCXJXTCOH-UHFFFAOYSA-N
SMILES B(=S)Br
Canonical SMILES B(=S)Br

Introduction

Chemical Identification and Nomenclature

The compound systematically named bromo(dimethyl sulfide)borane (CAS: 55652-52-3) consists of a boron atom coordinated to one bromine atom and two methyl sulfide groups . Its molecular formula, C₂H₈BBrS, reflects this arrangement (Table 1). The coordination stabilizes the otherwise unstable BBr molecule, which exhibits a standard enthalpy of formation (ΔfH\Delta_fH^\circ) of 234.30 kJ/mol in the gas phase .

Table 1: Fundamental Properties of Bromo(dimethyl sulfide)borane

PropertyValueSource
Molecular FormulaC₂H₈BBrS
Average Mass154.862 g/mol
Monoisotopic Mass153.962314 g/mol
Enthalpy of Formation234.30 kJ/mol (BBr)
Crystal SystemRhombohedral* (analogy)

*Inferred from structural analogs like rhombohedral boron monosulfide (r-BS) .

Synthesis and Stabilization Mechanisms

The synthesis of boron monobromide derivatives typically involves controlled reactions to prevent over-bromination. For bromo(dimethyl sulfide)borane, the preparation likely follows a ligand-exchange pathway, where dimethyl sulfide displaces weaker ligands from a boron monobromide precursor. This mirrors methods used for boron tribromide (BBr₃) complexes, where Lewis bases stabilize the reactive boron center .

The stabilization mechanism arises from the sulfide's electron-donating capacity, which satisfies boron's electron deficiency. This interaction is critical because pure BBr tends to dimerize or decompose, as evidenced by its thermochemical data showing high reactivity in the gas phase .

Reactivity and Functional Applications

Demethylation and Ether Cleavage

Like BBr₃, bromo(dimethyl sulfide)borane participates in demethylation reactions. The mechanism involves initial coordination to ether oxygen, followed by bromide displacement (Fig. 1) :

R-O-R’+BBr(S(CH₃)₂)R-O-BBr(S(CH₃)₂)+R’Br\text{R-O-R'} + \text{BBr(S(CH₃)₂)} \rightarrow \text{R-O-BBr(S(CH₃)₂)} + \text{R'Br}

This reactivity is less aggressive than BBr₃, allowing selective dealkylation in sensitive substrates. The dimethyl sulfide ligand moderates boron's Lewis acidity, reducing side reactions such as polymerization .

Role in Materials Science

The compound's potential in materials synthesis is inferred from analogous boron-sulfur systems. Rhombohedral boron monosulfide (r-BS), for instance, exhibits a layered structure with a bandgap >0.5 eV, suggesting that boron-sulfur-bromine systems could yield tunable electronic materials . While direct studies on bromo(dimethyl sulfide)borane are lacking, its decomposition products (B-S-Br networks) may contribute to thin-film semiconductor doping, akin to BBr₃'s use in silicon processing .

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